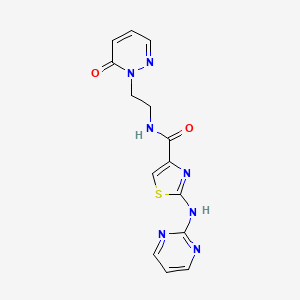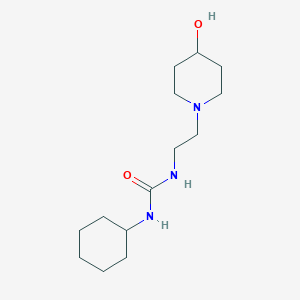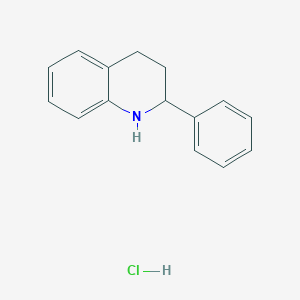
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide" is a nitrogen-containing heterocycle, which is a class of compounds known for their diverse range of biological activities. These compounds often exhibit pharmacological properties, making them valuable in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of nitrogen-containing heterocycles, such as the one , typically involves multi-step reactions that build the complex structure from simpler precursors. For example, the synthesis of related compounds has been described where intermediates like ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate are used as starting materials to create pyrazole, triazole, pyridinone, and pyrimidinone derivatives . Similarly, the synthesis of thiazole carboxylates from dimethyl acetone-1,3-dicarboxylate also illustrates the complexity of such synthetic routes .
Molecular Structure Analysis
The molecular structure of nitrogen and sulfur-containing heterocycles is often elucidated using spectroscopic methods such as NMR, IR, and MS. These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of different functional groups. For instance, the structures of related compounds have been confirmed by such spectroscopic studies .
Chemical Reactions Analysis
The reactivity of these heterocycles is influenced by the presence of various functional groups. For example, the reaction of 5-amino-6 mercaptopyrimidines with diethyl bromomalonate can lead to the formation of ethyl 6-oxopyrimido-[4,5-b][1,4]thiazine-7-carboxylates, which can further react to form a variety of derivatives . These reactions are crucial for the diversification of the core structure, allowing for the synthesis of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocycles are determined by their molecular structure. The presence of multiple nitrogen and sulfur atoms, as well as the carboxamide group, can influence properties like solubility, melting point, and reactivity. These properties are essential for the compound's behavior in biological systems and can affect its pharmacokinetics and pharmacodynamics. The biological properties of related compounds have been studied, showing their potential in allergy medication and antimicrobial applications .
Applications De Recherche Scientifique
Synthesis and Chemical Structure
Researchers have developed efficient synthesis methods for nitrogen-containing heterocycles, including derivatives of pyrazole, triazole, pyridinone, and pyrimidinone, starting from related compounds. These synthesis methods are crucial for exploring the chemical properties and potential applications of such compounds in medicinal chemistry and material science. The detailed characterization of these compounds, including their chemical structure, has been confirmed through elemental analysis and spectroscopic studies, including IR, MS, 1H NMR, and 13C NMR (Behalo & Aly, 2011).
Antimicrobial Activity
Some derivatives of thiazolo and pyrimidine have been evaluated for their antimicrobial properties. These studies have focused on the development of new molecules that could potentially serve as bases for antimicrobial agents. The antimicrobial evaluation of these compounds is a critical step in the discovery of new drugs that could combat various bacterial and fungal infections (Bhuiyan et al., 2006).
Biological Activity and Potential Therapeutic Applications
The exploration of the biological activities of these compounds extends beyond antimicrobial actions. Research has also focused on their potential use in treating diseases such as cancer. The investigation into the biological activity of these compounds includes testing against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. Some compounds have shown excellent biocidal properties, indicating their potential as therapeutic agents (Youssef et al., 2011).
Hypoglycemic Activity
Further research has identified derivatives of N-(pyrimidin-4-yl)thiazol-2-amine as dual-action hypoglycemic agents, capable of activating glucokinase (GK) and PPARγ. This represents a novel approach to managing blood glucose levels, which could have significant implications for the treatment of diabetes. The efficacy of these compounds in lowering glucose levels after oral administration has been demonstrated in animal models, highlighting their potential as hypoglycemic agents (Song et al., 2011).
Stem Cell Research
In the realm of regenerative medicine and stem cell research, small molecules like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) have been identified to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. The synthesis of thiazovivin through an efficient procedure suitable for large-scale applications underscores the compound's significance in stem cell research and its potential to contribute to the development of new regenerative therapies (Ries et al., 2013).
Propriétés
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2S/c22-11-3-1-6-18-21(11)8-7-15-12(23)10-9-24-14(19-10)20-13-16-4-2-5-17-13/h1-6,9H,7-8H2,(H,15,23)(H,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJQAMWUQCUFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)
![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)

![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)



![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3006527.png)
![3-chloro-4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B3006528.png)
![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3006529.png)
![4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3006531.png)
![5-[2-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006532.png)